molecular formula C9H12O B13971998 (2R,3S)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane

(2R,3S)-rel-2-ethynyl-3-(1-penten-1-yl)-oxirane

Cat. No.: B13971998
M. Wt: 136.19 g/mol
InChI Key: MJMVAUVOXNOYQQ-BXELRRQVSA-N
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Description

(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are three-membered cyclic ethers containing an oxygen atom bonded to two carbon atoms. This compound is characterized by its unique structure, which includes an ethynyl group and a pentenyl group attached to the oxirane ring. The stereochemistry of the compound is specified by the (2R,3s) configuration, indicating the spatial arrangement of the substituents around the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .

Industrial Production Methods

On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, a simple epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the synthesis of more complex epoxides like (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane .

Chemical Reactions Analysis

Types of Reactions

(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can convert the epoxide to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of products, including ethers and alcohols.

Scientific Research Applications

(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive due to the three-membered ring structure. This reactivity allows the compound to undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3s)-2-ethynyl-3-[(1e)-1-penten-1-yl]oxirane is unique due to its specific stereochemistry and the presence of both ethynyl and pentenyl groups. These structural features confer distinct reactivity and properties compared to other epoxides, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(2R,3S)-2-ethynyl-3-[(E)-pent-1-enyl]oxirane

InChI

InChI=1S/C9H12O/c1-3-5-6-7-9-8(4-2)10-9/h2,6-9H,3,5H2,1H3/b7-6+/t8-,9+/m1/s1

InChI Key

MJMVAUVOXNOYQQ-BXELRRQVSA-N

Isomeric SMILES

CCC/C=C/[C@H]1[C@H](O1)C#C

Canonical SMILES

CCCC=CC1C(O1)C#C

Origin of Product

United States

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